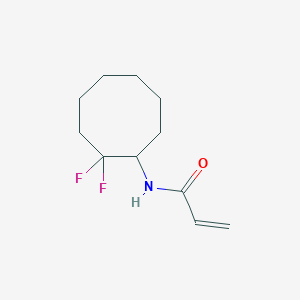

N-(2,2-Difluorocyclooctyl)prop-2-enamide

Descripción

N-(2,2-Difluorocyclooctyl)prop-2-enamide is a synthetic acrylamide derivative characterized by a cyclooctyl ring substituted with two fluorine atoms at the 2,2-positions. This structure confers unique physicochemical properties, including enhanced lipophilicity and conformational rigidity, which may influence its biological activity and pharmacokinetic profile.

Propiedades

IUPAC Name |

N-(2,2-difluorocyclooctyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17F2NO/c1-2-10(15)14-9-7-5-3-4-6-8-11(9,12)13/h2,9H,1,3-8H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDPRQAWANCZNHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1CCCCCCC1(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-Difluorocyclooctyl)prop-2-enamide typically involves the reaction of 2,2-difluorocyclooctanone with prop-2-enamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as column chromatography, to isolate the pure compound.

Industrial Production Methods

Industrial production of N-(2,2-Difluorocyclooctyl)prop-2-enamide may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing automated systems for reaction monitoring and product isolation.

Análisis De Reacciones Químicas

Types of Reactions

N-(2,2-Difluorocyclooctyl)prop-2-enamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the difluorocyclooctyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

Reduction: Reduced derivatives with hydroxyl or alkyl groups.

Substitution: Substituted products with new functional groups replacing the difluorocyclooctyl moiety.

Aplicaciones Científicas De Investigación

N-(2,2-Difluorocyclooctyl)prop-2-enamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mecanismo De Acción

The mechanism of action of N-(2,2-Difluorocyclooctyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context.

Comparación Con Compuestos Similares

Fluorinated and Chlorinated Arylprop-2-enamides

Compounds with halogenated aryl substituents, such as (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide (), demonstrate potent antibacterial activity against gram-positive bacteria, including MRSA and Mycobacterium tuberculosis (MIC values: submicromolar range). Key findings:

- Fluorine vs. Chlorine: 3,4-Dichlorocinnamanilides () exhibit broader-spectrum antibacterial activity than mono-chlorinated analogs, suggesting that increased halogenation enhances target binding or membrane penetration.

- Trifluoromethyl Groups : Compounds with 3,5-bis(trifluoromethyl)phenyl groups () show superior activity, likely due to enhanced electron-withdrawing effects and lipophilicity (logP ~4.2).

- Cytotoxicity : Dichlorinated derivatives (e.g., (2E)-3-(3,4-dichlorophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide ) exhibit low cytotoxicity to mammalian cells (IC50 >50 μM), indicating selectivity .

Natural Product-Derived Prop-2-enamides

Compounds isolated from Lycium species, such as N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide (), exhibit anti-inflammatory activity (IC50: 17.00±1.11 μM) via inhibition of nitric oxide (NO) production. Key features:

- Phenolic and Methoxy Groups: Hydroxyl and methoxy substituents enhance hydrogen bonding with biological targets but reduce lipophilicity (logP ~2.5), limiting membrane permeability.

- Cytotoxicity : Natural derivatives show minimal cytotoxicity (e.g., >80% cell viability at 50 μM), attributed to their polar functional groups .

Prop-2-enamides with Heterocyclic or Aliphatic Substituents

- Osimertinib (Drug Benchmark) : The EGFR inhibitor osimertinib () incorporates a prop-2-enamide group with a methoxy-pyrimidine-indole pharmacophore. Its success highlights the importance of balanced lipophilicity (logP ~3.8) and hydrogen-bonding capacity for kinase targeting .

Comparison to Target Compound : The cyclooctyl group in N-(2,2-Difluorocyclooctyl)prop-2-enamide may mimic the steric effects of osimertinib’s indole-pyrimidine moiety, while fluorine atoms could enhance bioavailability through reduced oxidative metabolism.

Structure-Activity Relationships (SAR) and Physicochemical Properties

Table 1: Key Properties of Prop-2-enamide Analogs

*Estimated using substituent contributions (fluorine: +0.14 per F; cyclooctyl: +2.5).

SAR Insights :

- Halogenation : Fluorine and chlorine improve lipophilicity and target affinity but may increase cytotoxicity if excessively lipophilic.

- Cyclooctyl vs.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.